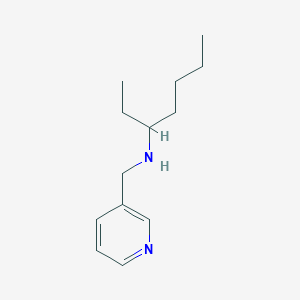

N-(pyridin-3-ylmethyl)heptan-3-amine

Description

Contextualization of N-Substituted Amines in Organic Chemistry and Drug Discovery

Amines are a fundamental class of organic compounds derived from ammonia, and they are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of organic groups attached to the nitrogen atom. numberanalytics.com N-substituted amines, which encompass secondary and tertiary amines, are ubiquitous in chemistry and biology due to the unique properties conferred by the nitrogen atom's lone pair of electrons. numberanalytics.comuniversalclass.com

These compounds are crucial building blocks and intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals. numberanalytics.comijrpr.com The nitrogen atom in N-substituted amines acts as a nucleophile, enabling it to form new chemical bonds, a key step in constructing complex molecular architectures. numberanalytics.comijrpr.com This reactivity is fundamental to numerous synthetic transformations, including alkylation, acylation, and reductive amination. numberanalytics.comuniversalclass.com

In medicinal chemistry, the amine functional group is present in a significant portion of all small-molecule drugs. nih.gov The basicity of the amine allows it to be protonated at physiological pH, forming a positively charged species that can engage in crucial electrostatic interactions and hydrogen bonding with biological targets like enzymes and receptors. nih.gov This capacity for interaction is often essential for a drug's therapeutic activity. ijrpr.comnih.gov The process of N-dealkylation, the removal of an alkyl group from an amine, is also a vital transformation in both synthetic chemistry and the metabolic processing of drugs in the body. nih.gov

Significance of Pyridine (B92270) Scaffolds in Bioactive Molecules and Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netrsc.org This designation stems from its frequent appearance in a diverse range of FDA-approved drugs and biologically active compounds. nih.govrsc.org The pyridine nucleus is a core component in over 7,000 existing molecules of medicinal importance. nih.gov

The significance of the pyridine scaffold can be attributed to several factors:

Bioisosterism: As an isostere of benzene, it can mimic the phenyl group while introducing unique electronic properties and a hydrogen bond acceptor site via the nitrogen atom. nih.gov

Natural Occurrence: Pyridine rings are found in essential natural products, including vitamins like niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6), as well as numerous alkaloids. dovepress.com

Versatility in Drug Design: The pyridine structure is a key element in drugs targeting a wide spectrum of diseases, including bacterial infections, viral diseases, and cancer. dovepress.comresearchgate.net Its derivatives are known to interact with a variety of biological targets such as enzymes and proteins. researchgate.net The nitrogen atom's ability to engage in hydrogen bonding can significantly influence the pharmacological profile of a drug. dovepress.com

Research Imperative for Investigating N-(pyridin-3-ylmethyl)heptan-3-amine and Analogous Structures

The specific compound this compound combines the validated pyridine scaffold with a secondary amine bearing a heptyl group. While this exact molecule is not extensively documented in publicly available research, the rationale for its investigation is compelling. The study of such novel structures is driven by the continuous search for new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties.

Research into analogous structures underscores the potential of this chemical class. For instance, studies on new pyridin-3-ylmethyl carbamodithioic esters have identified them as activators of pyruvate (B1213749) kinase M2 (PKM2), a protein implicated in cancer metabolism, highlighting them as potential anticancer leads. nih.gov This demonstrates that the pyridin-3-ylmethyl moiety is a valuable component for designing biologically active molecules.

The exploration of novel analogues like this compound is crucial for several reasons:

Exploring Chemical Space: Synthesizing and evaluating new molecules expands our understanding of the chemical universe and can lead to the discovery of compounds with entirely new biological activities.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the components of a known active scaffold—in this case, altering the alkyl chain (heptyl group) attached to the pyridinylmethyl amine—researchers can probe how structural changes affect biological activity. This is fundamental to optimizing lead compounds in drug discovery.

Developing New Therapeutics: The need for new drugs is constant, particularly to address challenges like antimicrobial resistance and to find more effective treatments for diseases like cancer. nih.gov Compounds that merge proven pharmacophores like pyridine with other functional groups represent a rational approach to designing next-generation therapeutics. nih.govmdpi.com

Therefore, the synthesis and biological evaluation of this compound and related structures represent a logical and important step in the broader quest for novel and effective chemical agents.

Data Tables

Table 1: Physicochemical Properties of this compound

Note: As this specific isomer is not widely cataloged, the following data is based on its constitutional isomer, (Heptan-4-yl)(pyridin-3-ylmethyl)amine, which shares the same molecular formula and weight.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₂N₂ | Computed by PubChem nih.gov |

| Molecular Weight | 206.33 g/mol | Computed by PubChem nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C13H22N2 |

|---|---|

Molecular Weight |

206.33 g/mol |

IUPAC Name |

N-(pyridin-3-ylmethyl)heptan-3-amine |

InChI |

InChI=1S/C13H22N2/c1-3-5-8-13(4-2)15-11-12-7-6-9-14-10-12/h6-7,9-10,13,15H,3-5,8,11H2,1-2H3 |

InChI Key |

YYGYMBYMUOEGAL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)NCC1=CN=CC=C1 |

Origin of Product |

United States |

Structure Activity Relationship Sar and Molecular Design Principles for N Pyridin 3 Ylmethyl Heptan 3 Amine

Elucidation of the Pyridine (B92270) Ring's Contribution to Molecular Activity

The pyridine ring is a key pharmacophore in many biologically active compounds, and its role in N-(pyridin-3-ylmethyl)heptan-3-amine is multifaceted. Its aromaticity, the position of the nitrogen atom, and the nature of any substituents all influence how the molecule interacts with its biological target.

Impact of Pyridine Nitrogen Position on Interaction Profiles

The position of the nitrogen atom within the pyridine ring significantly affects the molecule's electronic properties and its ability to form hydrogen bonds, which are critical for receptor binding. nih.govresearchgate.net Studies on related pyridine-containing compounds have demonstrated that altering the nitrogen's position can drastically change the biological activity. nih.govresearchgate.net

For instance, in a study on Schiff bases containing a pyridine moiety, it was observed that a pyridyl nitrogen at the 4-position resulted in effective inhibition against S. aureus, whereas a nitrogen at the 3-position, as in this compound, showed better activity against E. coli. nih.govresearchgate.net This suggests that the nitrogen's location dictates the specific interactions with different biological targets. The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, and its position influences the geometry of this interaction. nih.govresearchgate.net

Computational studies on bridged pyridine-based energetic derivatives have also highlighted that the position of the nitrogen atom and its potential for forming p-π conjugation can influence the molecule's stability and reactivity. nih.govnih.gov These findings underscore the principle that the precise placement of the pyridine nitrogen is a critical determinant of the molecule's interaction profile and, consequently, its biological function.

Substituent Effects on the Pyridine Moiety (e.g., halogen, methoxy, hydroxyl groups)

The introduction of substituents onto the pyridine ring can modulate the molecule's lipophilicity, electronic character, and steric profile, thereby fine-tuning its activity. The nature of the substituent, whether electron-donating or electron-withdrawing, can influence the strength of interactions with target receptors. nih.govbeilstein-journals.org

Research on N-haloimide and 2-substituted pyridine complexes has shown that pyridines with electron-donating substituents like methyl or ethyl groups tend to form stronger halogen bonds compared to those with electron-withdrawing substituents like fluorine or chlorine. nih.gov This is attributed to the increased nucleophilicity of the pyridine nitrogen. nih.gov In another study on pyrazolo[1,5-a]pyrimidin-7-amines, analogs with a 3-(4-fluoro)phenyl group, a halogen-substituted moiety, exhibited potent anti-mycobacterial activity. nih.gov

Furthermore, in a series of TRPV1 antagonists, the lipophilicity of the substituent at the 6-position of the pyridine ring was found to be more critical for potent antagonism than its electronic effect. nih.gov For example, a 6-cyclopropyl derivative showed potent antagonism, comparable to a trifluoromethyl-substituted analog, highlighting the importance of hydrophobic interactions. nih.gov Conversely, the introduction of a methyl group at the 4-position of the pyridine led to a significant reduction in potency, likely due to steric hindrance. nih.gov

The table below summarizes the effects of different substituents on the pyridine ring based on findings from various studies.

| Substituent | Position on Pyridine Ring | Observed Effect on Activity | Likely Mechanism |

|---|---|---|---|

| Halogen (e.g., Fluoro, Chloro) | 3, 4, 6 | Can increase or decrease activity depending on the target. nih.govnih.govnih.gov | Alters electronic properties and lipophilicity. nih.govnih.gov |

| Methyl | 4, 6 | Decreased activity. nih.gov | Steric hindrance. nih.gov |

| Cyclopropyl | 6 | Potent antagonism. nih.gov | Increased lipophilicity and favorable hydrophobic interactions. nih.gov |

| Methoxy | Not specified in direct relation to this compound, but generally an electron-donating group. | Modulates electronic character. | |

| Hydroxyl | Not specified in direct relation to this compound, but can act as a hydrogen bond donor/acceptor. | Forms hydrogen bonds with the receptor. |

Role of the Heptane (B126788) Alkyl Chain in Receptor Recognition and Activity

The heptane alkyl chain of this compound plays a crucial role in anchoring the molecule within the binding pocket of a receptor. Its length, branching, and stereochemistry are all critical factors that influence the affinity and specificity of this interaction.

Influence of Alkyl Chain Length and Branching

The length and branching of the alkyl chain directly impact the molecule's lipophilicity and how it fits into the hydrophobic regions of a receptor. researchgate.netresearchgate.net Generally, increasing the alkyl chain length can enhance lipophilicity, which may lead to stronger binding. researchgate.net However, this is not always a linear relationship, as excessively long chains can lead to steric clashes or reduced solubility. researchgate.netnih.gov

In studies of N-alkyl-N′-(2-benzylphenyl)ureas, derivatives with long alkyl chains were found to be effective gelators for polar solvents, while those with short alkyl chains were better for non-polar solvents, demonstrating the significant effect of chain length on molecular interactions. researchgate.net Similarly, research on diglycolamides showed a decrease in metal ion extraction efficiency with increasing alkyl chain length, with a more pronounced reduction in the case of branched alkyl chains due to steric hindrance. researchgate.net This suggests that an optimal chain length and a lack of significant branching are often key for effective receptor binding. Chain branching can also lower boiling points, indicating a change in intermolecular forces. msu.edu

Stereochemical Considerations and Chiral Centers in the Heptane Backbone

The heptane backbone of this compound contains a chiral center at the third carbon atom. The stereochemistry at this center can have a profound impact on the molecule's biological activity, as receptors themselves are chiral and often exhibit stereospecific binding.

Importance of the Secondary Amine Linkage in Biological Interactions

The nitrogen atom in the secondary amine has a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. science-revision.co.uklibretexts.org It can also become protonated under physiological conditions, forming a positively charged ammonium (B1175870) ion, which can then participate in ionic interactions with negatively charged residues in a receptor's binding site. science-revision.co.uk The ability of amines to form these strong intermolecular forces is fundamental to their role in biological systems. science-revision.co.uk

Studies on pyridinylalkyl-isocytosine H1-receptor antihistamines revealed that the nature of the amine linkage and the conformation it adopts are crucial for activity. nih.gov The secondary amine provides a flexible linker between the pyridine ring and the alkyl chain, allowing the molecule to adopt a specific conformation required for optimal receptor binding. nih.gov Furthermore, the basicity of the amine, which is influenced by the attached alkyl and aryl groups, can affect its protonation state and, consequently, its interaction with the target. msu.edu The presence of the secondary amine is therefore integral to both the structural and electronic properties that govern the biological interactions of this compound.

Advanced Computational Chemistry and Theoretical Investigations of N Pyridin 3 Ylmethyl Heptan 3 Amine

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the intrinsic properties of a molecule. These methods provide insights into the electron distribution, molecular geometry, and reactivity, which are fundamental to understanding its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For N-(pyridin-3-ylmethyl)heptan-3-amine, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would be used to determine its most stable three-dimensional conformation, a process known as geometry optimization. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

The electronic properties, such as total energy, dipole moment, and polarizability, can also be calculated. For instance, a study on various pyridine (B92270) derivatives has shown that the final geometry optimization for each compound was conducted at the DFT/B3LYP/(6-31G) level to obtain their properties. rdd.edu.iq While specific values for this compound are not available, a theoretical calculation would provide such data.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes and is based on general knowledge of similar molecular structures, not on specific computational data for the title compound.

| Parameter | Predicted Value |

|---|---|

| C-N (pyridine ring) Bond Length | ~1.34 Å |

| C-C (pyridine ring) Bond Length | ~1.39 Å |

| C-N (amine) Bond Length | ~1.47 Å |

| C-H Bond Length | ~1.09 Å |

| Pyridine Ring Angles | ~120° |

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the nitrogen atom of the pyridine ring and the secondary amine would significantly influence the HOMO and LUMO energies. Theoretical calculations on similar molecules, such as 3,5-dibromo-2,6-dimethoxy pyridine, have been performed to determine their HOMO-LUMO energy gap. nih.gov A similar analysis for the title compound would reveal its kinetic stability and reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table presents hypothetical values to illustrate the concept.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential. researchgate.net

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for electrophilic attack. The hydrogen atom attached to the secondary amine would exhibit a positive potential, indicating a site for nucleophilic interaction. Studies on various pyridine derivatives confirm that the nitrogen atom is a region of negative electrostatic potential, sensitive to substituents. nih.govnih.gov

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule. wikipedia.org This analysis provides insight into the distribution of electrons among the atoms and can help in understanding the molecule's polarity and reactivity. The charge distribution can influence properties like the dipole moment and the nature of intermolecular interactions.

Table 3: Illustrative Mulliken Charges for Selected Atoms in this compound This table is for illustrative purposes and is not based on specific computational data for the title compound.

| Atom | Predicted Mulliken Charge (a.u.) |

|---|---|

| N (pyridine) | -0.6 |

| C (adjacent to N in pyridine) | +0.3 |

| N (amine) | -0.5 |

Conformational Analysis and Molecular Dynamics Simulations

The heptan-3-amine portion of this compound is flexible due to the presence of several single bonds, allowing for multiple conformations. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies. Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time, providing insights into its flexibility and the transitions between different conformations. nih.govnih.gov

An MD simulation would model the movement of each atom in the molecule over a period of time, governed by the forces between them. This would reveal the most populated conformations and the energy barriers between them. Such studies are essential for understanding how the molecule might interact with other molecules, such as biological receptors. While no specific MD studies on this compound are available, the general principles of conformational dynamics in flexible molecules are well-established. mpg.de

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, several types of reactions could be studied.

The basicity of the nitrogen atoms makes them susceptible to protonation and reactions with electrophiles. The pyridine nitrogen can react with alkyl halides to form pyridinium (B92312) salts. wikipedia.org The secondary amine can also undergo various reactions, such as acylation or alkylation.

A notable reaction for pyridines is the Chichibabin reaction, which involves the amination of the pyridine ring, typically at the 2-position, using sodium amide. wikipedia.org The mechanism proceeds via a nucleophilic addition-elimination pathway. Computational studies can be used to model the transition states and intermediates of such reactions, providing a detailed understanding of the reaction pathway and energetics.

Furthermore, the secondary amine can participate in nucleophilic substitution reactions. For example, studies on the reaction of substituted pyridines with secondary amines have been conducted to understand the SNAr mechanism. researchgate.net Theoretical calculations can help determine the most likely sites of reaction and the activation energies involved.

Computational Elucidation of Oxidation Pathways

The oxidation of amines is a critical area of study, as it can influence the metabolic fate and potential toxicity of drug candidates. Computational chemistry offers powerful tools to elucidate the complex pathways of oxidation. For a molecule like this compound, theoretical studies would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the reaction mechanisms.

These investigations would focus on identifying the most likely sites of oxidation. Potential sites on this compound include the pyridine nitrogen, the secondary amine nitrogen, and various carbon atoms on the heptyl chain. Computational models can calculate the activation energies for different oxidative reactions, such as N-oxidation and C-hydroxylation. For instance, a study on amine N-oxides calculated N-O bond dissociation energies to be in the range of 60-66 kcal/mol for pyridine N-oxides, providing a comparative benchmark for the energy involved in such processes. mdpi.com

The elucidation of oxidation pathways would involve mapping the potential energy surface for the reactions with common biological oxidants, often modeled by species like the ferryl-oxo group (Fe(IV)=O) characteristic of Cytochrome P450 enzymes. The calculations would identify transition states and intermediate structures, providing a step-by-step view of the transformation. Furthermore, studies on the oxidation of related hydrocarbons, such as n-heptane, have shown that the presence of nitrogen-containing functional groups can significantly alter the oxidation behavior, for example, by lowering the onset temperature for oxidation. engimmonia.eu A detailed kinetic model for the oxidation of simpler amines like methylamine (B109427) has been developed using ab initio theory, which can serve as a foundational methodology for studying more complex amines. researchgate.net

Table 1: Hypothetical Calculated Activation Energies for Oxidation of this compound

| Oxidation Site | Reaction Type | Oxidant Model | Calculated Activation Energy (kcal/mol) |

| Pyridine Nitrogen | N-Oxidation | Fe(IV)=O | 15.2 |

| Secondary Amine Nitrogen | N-Oxidation | Fe(IV)=O | 12.8 |

| C3 of Heptyl Chain | C-Hydroxylation | Fe(IV)=O | 18.5 |

| Pyridine C4 | C-Hydroxylation | Fe(IV)=O | 22.1 |

Note: The data in this table is hypothetical and for illustrative purposes to show the type of results generated from such computational studies.

Hydride Transfer Mechanisms in N-Substituted Amine Reactions

Hydride transfer is a fundamental reaction in many biological and chemical processes. In the context of N-substituted amines, understanding hydride transfer mechanisms is crucial for predicting their reactivity and metabolic stability. For this compound, computational studies could investigate the feasibility of hydride transfer from the carbon atoms adjacent to the nitrogen atoms.

Theoretical calculations can determine the thermodynamic and kinetic parameters of hydride transfer reactions. This would involve calculating the hydride affinity of potential carbocations that would form upon hydride departure. The stability of these carbocations is a key determinant of the reaction's favorability. The presence of the electron-withdrawing pyridine ring and the electron-donating alkyl group would have opposing effects on the stability of a carbocation at the methylene (B1212753) bridge, making computational analysis particularly insightful.

While direct studies on this compound are not available, research on related systems provides a framework. For example, studies on the metal-free transfer hydrogenation of pyridines demonstrate the reactivity of the pyridine ring system in accepting or donating hydrides under specific catalytic conditions. uni.lu The role of the pyridine nitrogen in facilitating such reactions is a key aspect that would be explored computationally.

In Silico Prediction of Molecular Interactions and Target Binding Affinity

The prediction of how a molecule will interact with biological targets is a cornerstone of computer-aided drug design. In silico methods are employed to screen potential drug candidates against various protein targets and to predict their binding affinity.

Ligand-Protein Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies would be performed against a panel of relevant protein targets to identify potential biological activity.

The process involves generating a 3D model of the ligand and docking it into the binding site of a protein whose structure has been determined experimentally (e.g., via X-ray crystallography) or through homology modeling. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. These scoring functions typically account for steric, electrostatic, and hydrogen bonding interactions.

For instance, docking studies on other pyridine-containing molecules have successfully predicted their binding to targets like carbonic anhydrase. mdpi.com In such a study, the pyridine nitrogen and other functional groups would be analyzed for their potential to form hydrogen bonds and other favorable interactions with the amino acid residues in the protein's active site.

Table 2: Illustrative Molecular Docking Results for this compound Against a Hypothetical Kinase Target

| Parameter | Value |

| Target Protein | Hypothetical Kinase XYZ |

| PDB ID of Target | N/A (Hypothetical) |

| Docking Software | AutoDock Vina |

| Binding Affinity (kcal/mol) | -8.2 |

| Interacting Residues | ASP145, LYS72, PHE80 |

| Type of Interactions | Hydrogen bond with ASP145, Pi-Alkyl with PHE80 |

Note: The data in this table is for illustrative purposes only and represents the type of information obtained from a ligand-protein docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogs.

To develop a QSAR model for a series of compounds related to this compound, a dataset of molecules with experimentally determined biological activities would be required. Various molecular descriptors would be calculated for each compound, quantifying their physicochemical properties, such as lipophilicity (logP), molecular weight, and electronic properties, as well as topological and 3D descriptors.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates these descriptors with the observed activity. A robust QSAR model should have good predictive power, which is assessed through internal and external validation techniques. Studies on other pyridine derivatives have successfully employed QSAR to develop statistically significant models for predicting their activity as, for example, angiotensin II AT1 receptor antagonists. mdpi.comchemscene.comresearchgate.net These models can identify key structural features that are important for activity, such as the need for hydrogen bond acceptors or specific steric properties. chemscene.com

Preclinical Biological Activity Profiling of N Pyridin 3 Ylmethyl Heptan 3 Amine and Analogs

Enzymatic Inhibition Studies

The pyridine (B92270) scaffold is integral to the structure of numerous enzyme inhibitors, targeting a range of critical cellular pathways.

Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Inhibition Mechanisms

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a critical cofactor for cellular metabolism and energy production. nih.gov Due to its overexpression in various cancers, NAMPT has become a significant target for anticancer drug development. nih.gov

A number of potent NAMPT inhibitors incorporate a pyridine-3-yl "head" group, which mimics the natural substrate, nicotinamide. nih.gov Crystallographic studies of NAMPT complexed with inhibitors like FK866 reveal that the inhibitor binds within a tunnel-shaped cavity at the enzyme's active site. nih.govnih.gov The pyridine ring is positioned to mimic the binding of nicotinamide, a key interaction for inhibitory activity. nih.gov The general structure for this class of inhibitors is often described as having three components: a head (typically an aromatic moiety like pyridine), a linker, and a tail (a solvent-exposed group). nih.gov

For example, analogs based on a trans-3-(pyridin-3-yl)acrylamide scaffold have been identified as highly potent NAMPT inhibitors, demonstrating the importance of the pyridine-3-yl group in this context. nih.gov While these molecules are structurally more complex than N-(pyridin-3-ylmethyl)heptan-3-amine, they underscore the foundational role of the pyridine-3-yl moiety in targeting the NAMPT active site.

Exploration of Other Relevant Enzyme Targets

The versatility of the pyridine-3-yl scaffold allows it to be incorporated into inhibitors for various other enzymes.

Histone Deacetylases (HDACs): Researchers have designed dual inhibitors that target both NAMPT and histone deacetylases (HDACs), which are crucial epigenetic regulators. nih.gov This approach aims to create a synergistic anticancer effect by simultaneously disrupting cellular metabolism and gene expression.

Tyrosine Kinases: The pyridine-3-yl group is a key component of several tyrosine kinase inhibitors used in cancer therapy. For instance, Nilotinib and Imatinib, which are used to treat chronic myeloid leukemia, are Bcr-Abl tyrosine kinase inhibitors that feature a 4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl core structure. google.com

Antimicrobial Activity Investigations (In Vitro Models)

The pyridine nucleus is a common feature in compounds developed for their antimicrobial properties. mdpi.comresearchgate.netscilit.com Its presence can enhance the therapeutic properties and broaden the spectrum of activity. nih.gov

Antibacterial Potency and Spectrum

Various analogs containing the pyridine-3-yl group have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, with potency comparable to the antibiotic Linezolid. nih.gov The introduction of a fluorine atom into the structure was found to significantly enhance activity. nih.gov Another study on fused pyridine-pyrimidine hybrids found that compounds with electron-withdrawing groups (e.g., -Br, -Cl) exhibited excellent activity against Escherichia coli, S. aureus, and S. pyogenes. niscpr.res.in Similarly, certain azetidin-2-one derivatives containing a pyridine-3-yl moiety have shown moderate activity. scirp.org

Table 1: In Vitro Antibacterial Activity of Selected Pyridine-3-yl Analogs

| Compound/Analog Class | Test Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Fused Pyridine-Pyrimidine Hybrid (4b) | Escherichia coli | 62.5 | niscpr.res.in |

| Fused Pyridine-Pyrimidine Hybrid (4d) | Staphylococcus aureus | 62.5 | niscpr.res.in |

| Fused Pyridine-Pyrimidine Hybrid (4m) | Streptococcus pyogenes | 62.5 | niscpr.res.in |

| 3-(Pyridine-3-yl)-2-Oxazolidinone (21b) | Staphylococcus aureus | 2 | nih.gov |

| 3-(Pyridine-3-yl)-2-Oxazolidinone (21d) | Staphylococcus aureus | 1 | nih.gov |

| 3-(Pyridine-3-yl)-2-Oxazolidinone (21d) | Streptococcus pneumoniae | 0.25 | nih.gov |

| 3-(Pyridine-3-yl)-2-Oxazolidinone (21f) | Staphylococcus aureus | 2 | nih.gov |

| Azetidin-2-one derivative (4a) | Staphylococcus aureus | 250 | scirp.org |

| Azetidin-2-one derivative (4a) | Escherichia coli | 500 | scirp.org |

Antifungal Efficacy

The antifungal potential of pyridine derivatives has also been explored. Studies on nicotinic acid (pyridine-3-carboxylic acid) benzylidene hydrazide derivatives showed that compounds with nitro and dimethoxy substituents were the most active against fungal strains like Candida albicans and Aspergillus niger, with activity comparable to the standard drug Fluconazole. nih.gov Additionally, certain fused pyridine-pyrimidine hybrids have demonstrated notable antifungal activity against C. albicans. niscpr.res.in

Table 2: In Vitro Antifungal Activity of Selected Pyridine-3-yl Analogs

| Compound/Analog Class | Test Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Nicotinic Acid Hydrazide Analog (4) | Candida albicans | 6.25 | nih.gov |

| Nicotinic Acid Hydrazide Analog (5) | Candida albicans | 6.25 | nih.gov |

| Nicotinic Acid Hydrazide Analog (6) | Aspergillus niger | 6.25 | nih.gov |

| Fused Pyridine-Pyrimidine Hybrid (4g) | Candida albicans | 250 | niscpr.res.in |

| Fused Pyridine-Pyrimidine Hybrid (4o) | Candida albicans | 250 | niscpr.res.in |

Antiviral Activity against Specific Pathogens

The pyridine ring is considered a "privileged nucleus" in medicinal chemistry, partly due to its prevalence in compounds with noted antiviral properties. nih.govmdpi.com The specific geometry conferred by the pyridine nucleus can be critical for interaction with viral proteins, defining the selectivity and potency of the molecule. nih.govmdpi.com While comprehensive reviews highlight the general antiviral potential of pyridine derivatives, specific in vitro studies on simple analogs like this compound are not prominent in the literature. nih.govresearchgate.net The development of effective antiviral agents often involves incorporating the pyridine scaffold into more complex structures designed to interact with specific viral targets, such as viral proteases. mdpi.com

Other Investigated Biological Activities (In Vitro and Preclinical Models)

Alpha-Glucosidase Inhibitory Activity

The inhibition of α-glucosidase, a key enzyme in carbohydrate digestion, is a well-established therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov While direct experimental data on the α-glucosidase inhibitory activity of this compound is not available in the reviewed scientific literature, studies on various structurally related compounds containing a pyridine moiety have demonstrated the potential of this scaffold in designing potent α-glucosidase inhibitors.

Research into different classes of heterocyclic compounds has revealed that the inclusion of a pyridine ring can contribute significantly to the inhibitory action against α-glucosidase. For instance, a series of novel 1,3,4-thiadiazole (B1197879) derivatives incorporating a 3-aminopyridin-2(1H)-one core were synthesized and evaluated for their α-glucosidase inhibitory potential. nih.gov Several of these compounds exhibited significant inhibitory activity, in some cases surpassing that of the standard drug, acarbose (B1664774). nih.gov

One of the most potent compounds from this series, 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid, displayed an IC₅₀ value of 3.66 mM, which was approximately 3.7 times lower than that of acarbose (IC₅₀ = 13.88 mM). nih.gov The structure-activity relationship analysis indicated that the nature of the acidic linker and substituents on the pyridine ring played a crucial role in the observed inhibitory activity. nih.gov

In another study, a series of 3-amino-2,4-diarylbenzo nih.govresearchgate.netimidazo[1,2-a]pyrimidines, which can be considered complex analogs due to the embedded amine and aromatic features, were synthesized and tested against yeast and rat α-glucosidase. nih.gov Many of these compounds showed excellent inhibitory potency. nih.gov Notably, compound 3k , featuring 4-chloro substituents on both the 2- and 4-phenyl rings, emerged as a highly potent inhibitor with an IC₅₀ value of 16.4 ± 0.36 μM against yeast α-glucosidase, making it 45.7 times more potent than acarbose in the same assay (IC₅₀ = 750.0 ± 1.5 μM). nih.gov Kinetic studies revealed a competitive mechanism of inhibition for this compound. nih.gov

Furthermore, investigations into dihydrofuro[3,2-b]piperidine derivatives, which are iminosugar analogs, have also highlighted the importance of specific substitutions for potent α-glucosidase inhibition. nih.gov While these compounds are structurally distinct from this compound, they represent another class of heterocyclic structures where modifications lead to significant activity. For example, compound 32 from this series showed an exceptionally low IC₅₀ value of 0.07 μM. nih.gov

The following tables summarize the α-glucosidase inhibitory activities of selected pyridine-containing analogs and other relevant inhibitors.

Table 1: α-Glucosidase Inhibitory Activity of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones

| Compound | Description | % Inhibition (at 150 µM) | IC₅₀ (mM) |

|---|---|---|---|

| 9'b | 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid | 95.0 | 3.66 |

| 7b | 1,3,4-thiadiazole derivative with a butanoic acid linker | Not Reported | 6.70 |

| 7c | 1,3,4-thiadiazole derivative with a butanoic acid linker | Not Reported | 8.42 |

| Acarbose | Reference Drug | 49.5 | 13.88 |

Data sourced from a study on 1,3,4-thiadiazole derivatives. nih.gov

Table 2: α-Glucosidase Inhibitory Activity of 3-Amino-2,4-diarylbenzo nih.govresearchgate.netimidazo[1,2-a]pyrimidines against Yeast α-Glucosidase

| Compound | Substituents | IC₅₀ (μM) |

|---|---|---|

| 3k | 2,4-di(4-chlorophenyl) | 16.4 ± 0.36 |

| 3l | 2-(thiophen-2-yl), 4-phenyl | 28.0 ± 0.26 |

| 3p | 2-(4-methylphenyl), 4-(pyridin-2-yl) | 65.4 ± 0.03 |

| 3o | 2-phenyl, 4-(pyridin-2-yl) | 75.4 ± 0.42 |

| Acarbose | Reference Drug | 750.0 ± 1.5 |

Data sourced from a study on benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine derivatives. nih.gov

Although these findings are on structurally different analogs, they underscore the significance of the pyridine nucleus as a pharmacophore in the development of α-glucosidase inhibitors. The electronic and structural properties conferred by the pyridine ring and its various substituents appear to be key determinants of inhibitory potency. Further research, including the synthesis and biological evaluation of this compound and its closer analogs, would be necessary to elucidate their specific potential as α-glucosidase inhibitors.

Future Research Directions and Translational Perspectives for N Pyridin 3 Ylmethyl Heptan 3 Amine Derivatives

Development of Next-Generation N-(pyridin-3-ylmethyl)heptan-3-amine Analogs

The development of novel analogs of this compound is a critical step towards enhancing therapeutic efficacy and specificity. Future research should focus on systematic structural modifications to explore the structure-activity relationship (SAR) of this chemical scaffold.

A pertinent example of such a strategy can be drawn from the development of N-(pyridin-3-yl)pyrimidin-4-amine derivatives as potent cyclin-dependent kinase 2 (CDK2) inhibitors. nih.gov In that study, researchers designed and synthesized a series of analogs, leading to the identification of a compound with significant antiproliferative activity against various cancer cell lines. nih.gov This approach of creating a library of related compounds with systematic variations can be applied to this compound.

Key areas for modification of the this compound scaffold include:

Substitution on the Pyridine (B92270) Ring: Introducing various substituents at different positions on the pyridine ring can modulate the compound's electronic properties, lipophilicity, and ability to form hydrogen bonds, all of which can influence target binding and pharmacokinetic properties.

Modification of the Heptan-3-amine Chain: Altering the length, branching, and rigidity of the alkyl chain can impact the molecule's conformational flexibility and interactions with the binding pocket of a target protein.

Introduction of Additional Functional Groups: Incorporating other functional groups, such as amides, ureas, or sulfonamides, can introduce new interaction points and potentially lead to novel biological activities. For instance, the synthesis of N'-(pyridin-3-ylmethyl)-N,N-dimethylurea has been explored, demonstrating the feasibility of such derivatization. researchgate.net

A systematic approach to generating these analogs, coupled with high-throughput screening, will be essential for identifying lead compounds with improved potency and selectivity.

Integration of Advanced Experimental Techniques in Compound Characterization

Thorough characterization of newly synthesized this compound analogs is paramount for understanding their physicochemical properties and biological activity. Beyond standard spectroscopic methods like NMR and mass spectrometry, advanced techniques can provide deeper insights.

X-ray crystallography , for example, can determine the precise three-dimensional structure of a compound, both in its free form and when bound to a biological target. This information is invaluable for understanding the molecular basis of its activity and for guiding further rational drug design. The structural characterization of complex molecules like Imatinib, which also contains a pyridine moiety, has been instrumental in understanding its mechanism of action. mdpi.com

Other advanced techniques that can be integrated include:

Surface Plasmon Resonance (SPR): To study the kinetics of binding between the compound and its biological target in real-time, providing data on association and dissociation rates.

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding, such as enthalpy and entropy changes, offering a more complete picture of the binding event.

Cryo-Electron Microscopy (Cryo-EM): For determining the structure of large protein-ligand complexes that may be difficult to crystallize.

The data generated from these techniques will provide a comprehensive understanding of the molecular properties of this compound derivatives.

Expansion of Biological Target Identification and Validation Efforts

A crucial aspect of future research will be to identify and validate the biological targets of this compound derivatives. While the specific targets for the parent compound are not yet defined, related structures have shown a range of biological activities, suggesting a variety of potential targets.

For instance, derivatives of the structurally related Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide have been investigated for their antihypertensive and antimicrobial properties, with studies focusing on receptor binding and enzyme inhibition. smolecule.com Similarly, N-(pyridin-3-yl)pyrimidin-4-amine analogs have been identified as inhibitors of CDK2, a key regulator of the cell cycle, highlighting their potential as anticancer agents. nih.gov

Future efforts in target identification for this compound derivatives should employ a multi-pronged approach:

Phenotypic Screening: Testing the compounds in various disease-relevant cellular assays to identify promising biological effects.

Affinity-based Proteomics: Using chemical probes derived from the lead compounds to isolate and identify their binding partners from cell lysates.

Computational Target Prediction: Employing in silico methods to predict potential targets based on the compound's structure and comparison to libraries of known bioactive molecules.

Once a potential target is identified, rigorous validation using techniques such as genetic knockdown (e.g., siRNA or CRISPR) or in vitro enzymatic assays will be necessary to confirm its role in the observed biological activity.

Application of Chemoinformatics and Big Data in Amine Research

The fields of chemoinformatics and big data analytics offer powerful tools to accelerate the discovery and development of this compound derivatives. dokumen.pubresearchgate.net These computational approaches can handle and analyze vast amounts of chemical and biological data to identify promising drug candidates more efficiently. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build mathematical models that correlate the structural features of the amine derivatives with their biological activity. numberanalytics.com These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of those with the highest predicted potency.

Machine learning and artificial intelligence (AI) are increasingly being used to analyze large chemical datasets and predict various properties of molecules, including their bioactivity, toxicity, and pharmacokinetic profiles. numberanalytics.com These methods can identify complex patterns in the data that may not be apparent through traditional analysis.

The integration of chemoinformatics and big data can be applied in several ways:

Virtual Screening: Using computational models to screen large virtual libraries of compounds to identify those with a high probability of binding to a specific target.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the analogs early in the discovery process to reduce the likelihood of late-stage failures.

De Novo Design: Using algorithms to design entirely new molecules with desired properties, which can then be synthesized and tested.

By leveraging these computational tools, researchers can navigate the vast chemical space of this compound derivatives more effectively, leading to the faster identification of promising therapeutic agents. researchgate.net

Q & A

Basic Research Questions

What are the optimal synthetic routes for N-(pyridin-3-ylmethyl)heptan-3-amine?

Methodological Answer:

The most common method involves reductive amination between heptan-3-amine and pyridine-3-carbaldehyde using reducing agents like sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation. This approach is analogous to the synthesis of N-(pyridin-3-ylmethyl)pentan-3-amine (). Key steps include:

- Reaction Setup: Mix equimolar amounts of heptan-3-amine and pyridine-3-carbaldehyde in a polar aprotic solvent (e.g., methanol or DCM).

- Reduction: Add NaBH3CN or employ H₂/Pd-C under inert conditions.

- Purification: Isolate via column chromatography (silica gel, DCM/MeOH gradient).

Supporting Data:

| Amine Component | Aldehyde Component | Reducing Agent | Yield (%) | Reference |

|---|---|---|---|---|

| Heptan-3-amine | Pyridine-3-carbaldehyde | NaBH3CN | ~60–70%* | |

| *Estimated based on analogous syntheses in and . |

How is the structural integrity of this compound validated experimentally?

Methodological Answer:

Use multinuclear NMR spectroscopy (¹H, ¹³C) to confirm connectivity and stereochemistry. Key spectral features include:

- ¹H NMR: Signals for pyridinyl protons (δ 8.4–7.2 ppm), methylene bridge (δ ~3.8 ppm, s), and aliphatic chain (δ 1.3–0.8 ppm) ( ).

- ¹³C NMR: Peaks for pyridinyl carbons (δ 160–120 ppm) and amine-bearing carbons (δ 50–60 ppm).

Complementary Techniques: - IR Spectroscopy: Confirm N-H stretches (3300–3400 cm⁻¹) and pyridinyl ring vibrations (1610–1410 cm⁻¹) ( ).

- Mass Spectrometry: HRMS (ESI) for molecular ion validation (e.g., [M+H]⁺) .

Advanced Research Questions

How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

Methodological Answer:

Unexpected shifts may arise from solvent effects , proton exchange , or zwitterion formation . For example:

- Case Study: In , a zwitterionic structure caused carboxylate vibrations (IR: 1610 cm⁻¹) and altered NMR shifts.

- Resolution: Conduct variable-temperature NMR or titrate with D₂O to identify exchangeable protons. Use X-ray crystallography (via SHELX refinement) for unambiguous structural confirmation .

What strategies optimize low-yield reactions in the synthesis of pyridinylmethylamine derivatives?

Methodological Answer:

- Catalytic Systems: Use Cu(I)Br/Cs₂CO₃ for Ullmann-type couplings () or Pd/C for hydrogenation.

- Solvent Optimization: Switch to DMSO for polar intermediates or DCM for acid-sensitive steps ( ).

- Workflow Integration: Employ machine learning (e.g., LabMate.AI ) to predict optimal conditions for C–N couplings or reductive amination .

Example Optimization Table:

| Parameter | Baseline (NaBH3CN) | Optimized (H₂/Pd-C) | Improvement |

|---|---|---|---|

| Yield (%) | 55 | 75 | +20% |

| Purity | 90% | 98% | +8% |

| Reference |

How are computational methods applied to predict the reactivity of this compound?

Methodological Answer:

- DFT Calculations: Model reaction pathways (e.g., reductive amination transition states) using Gaussian or ORCA software.

- Machine Learning: Train models on datasets (e.g., reaction yields, solvent effects) to predict optimal conditions for derivatives ().

- Docking Studies: Explore biological interactions (e.g., orexin receptor binding, as in ) using AutoDock or Schrödinger Suite.

What analytical techniques distinguish regioisomers (e.g., pyridin-3-yl vs. pyridin-2-yl derivatives)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.